巴菲霉素A1
描述
巴弗洛霉素A1是一种来自灰色链霉菌的巨环内酯类抗生素。 它以其对液泡型H±ATP酶(V-ATP酶)的强大抑制作用而闻名,V-ATP酶是一种负责使溶酶体和液泡等细胞内区室酸化的酶 。 巴弗洛霉素A1具有广泛的生物活性,包括抗肿瘤、抗寄生虫、免疫抑制剂和抗真菌特性 .
科学研究应用
巴弗洛霉素A1因其抑制V-ATP酶的能力而广泛用于科学研究。它的一些主要应用包括:
化学: 用作研究细胞中质子转运和pH调节的工具.
生物学: 用于研究自噬,这是一种涉及细胞成分降解和循环的细胞过程.
医学: 探索其通过诱导癌细胞凋亡的潜在抗癌特性.
工业: 用于开发新的抗生素和抗寄生虫剂.
作用机制
巴弗洛霉素A1通过特异性抑制V-ATP酶发挥作用。这种酶负责将质子(H+)泵过细胞膜,从而使细胞内区室酸化。 通过抑制V-ATP酶,巴弗洛霉素A1阻止溶酶体和其他细胞器的酸化,从而破坏自噬和胞吞作用等细胞过程 。 在较高浓度下,它还会影响P型ATP酶,这些酶具有磷酸化过渡状态 .
生化分析
Biochemical Properties
Bafilomycin A1 targets both early and late stages of the autophagy pathway . It activates mammalian target of rapamycin signaling and disassociates the Beclin 1-Vps34 complex, inhibiting the formation of autolysosomes . Bafilomycin A1 also targets mitochondria and induces caspase-independent apoptosis .
Cellular Effects
Bafilomycin A1 has been shown to effectively and specifically inhibit and kill pediatric B-cell acute lymphoblastic leukemia cells . It also induces the binding of Beclin 1 to Bcl-2, which further inhibits autophagy and promotes apoptotic cell death .
Molecular Mechanism
The molecular basis of V-ATPase inhibition by bafilomycin A1 involves six bafilomycin A1 molecules binding to the c-ring . One bafilomycin A1 molecule engages with two subunits and disrupts the interactions between the c-ring and subunit, thereby preventing proton translocation .
Temporal Effects in Laboratory Settings
It is known that bafilomycin A1 targets both autophagy and apoptosis pathways .
Dosage Effects in Animal Models
The effects of bafilomycin A1 at different dosages in animal models have not been fully explored. It is known that bafilomycin A1 specifically targets leukemia cells while sparing normal cells in primary cells from pediatric patients with B-cell acute lymphoblastic leukemia .
Metabolic Pathways
Bafilomycin A1 inhibits V-type H+ ATPases, which acidify endo-lysosomes . This could potentially affect metabolic flux or metabolite levels.
Transport and Distribution
It is known that bafilomycin A1 is an inhibitor of vacuolar H±ATPase .
Subcellular Localization
It is known that bafilomycin A1 inhibits the lysosomal V-ATPase to prevent its acidification .
准备方法
合成路线和反应条件: 巴弗洛霉素A1通常从灰色链霉菌的发酵液中分离出来。 该过程涉及在特定条件下培养细菌以产生化合物,然后使用液液萃取和高速逆流色谱等技术进行提取和纯化 .
工业生产方法: 用于工业生产巴弗洛霉素A1的一种有效策略是使用三相溶剂体系(正己烷-乙酸乙酯-乙腈-水)进行液液萃取,然后进行高速逆流色谱纯化。 该方法可以去除疏水和亲水性杂质,从而得到高纯度产品 .
化学反应分析
反应类型: 巴弗洛霉素A1会经历各种化学反应,包括氧化、还原和取代。
常用试剂和条件:
氧化: 巴弗洛霉素A1可以在受控条件下使用高锰酸钾或过氧化氢等试剂氧化。
还原: 还原反应可以使用硼氢化钠或氢化铝锂等试剂进行。
取代: 取代反应通常涉及胺或硫醇等亲核试剂。
主要产物: 从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能会产生羟基化衍生物,而还原可能会产生脱氧化合物。
相似化合物的比较
巴弗洛霉素A1属于一类称为巴弗洛霉素的巨环内酯类抗生素。类似的化合物包括:
- 巴弗洛霉素B1
- 巴弗洛霉素C1
- 巴弗洛霉素D
- 巴弗洛霉素E
这些化合物具有相似的16元内酯环结构,并表现出可比的生物活性。 巴弗洛霉素A1在强效抑制V-ATP酶及其在研究应用中的广泛使用方面是独一无二的 .
属性
Key on ui mechanism of action |
The bafilomycins are a family of toxic macrolide antibiotic derived from Streptomyces griseus. These compounds all appear in the same fermentation and have quite similar biological activity. Bafilomycins are specific inhibitors of vacuolar-type H+-ATPase. (V-ATPase). |
---|---|
CAS 编号 |
88899-55-2 |
分子式 |
C35H58O9 |
分子量 |
622.8 g/mol |
IUPAC 名称 |
16-[4-[(2R)-2,4-dihydroxy-5-methyl-6-propan-2-yloxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one |
InChI |
InChI=1S/C35H58O9/c1-19(2)32-24(7)27(36)18-35(40,44-32)26(9)31(38)25(8)33-28(41-10)14-12-13-20(3)15-22(5)30(37)23(6)16-21(4)17-29(42-11)34(39)43-33/h12-14,16-17,19,22-28,30-33,36-38,40H,15,18H2,1-11H3/t22?,23?,24?,25?,26?,27?,28?,30?,31?,32?,33?,35-/m1/s1 |
InChI 键 |
XDHNQDDQEHDUTM-AWBIQFRSSA-N |
SMILES |
CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)O)O)O)OC)C |
手性 SMILES |
CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)[C@]2(CC(C(C(O2)C(C)C)C)O)O)O)OC)C |
规范 SMILES |
CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)O)O)O)OC)C |
外观 |
Solid powder |
Key on ui other cas no. |
116764-51-3 |
Pictograms |
Irritant |
纯度 |
>95% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Bafilomycin A1; NSC 381866; NSC-381866; NSC381866. |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of bafilomycin A1?
A1: Bafilomycin A1 is a highly specific inhibitor of V-ATPases [1-28]. V-ATPases are proton pumps found on various intracellular and plasma membranes, responsible for acidifying organelles like lysosomes, endosomes, and Golgi apparatus, and regulating intracellular pH.
Q2: How does bafilomycin A1 interact with its target?
A2: Bafilomycin A1 binds to the V-ATPase in a stoichiometric and non-competitive manner, effectively inhibiting its proton pumping activity []. This binding reduces the Vmax (maximum rate) of the H+-ATPase without affecting its Km (substrate concentration at half Vmax) for ATP.
Q3: What are the downstream effects of bafilomycin A1 treatment on cells?
A3: By inhibiting V-ATPase activity, bafilomycin A1 disrupts numerous cellular processes reliant on proper organelle acidification, including:
- Impaired lysosomal degradation: Prevents degradation of autophagic cargo, leading to autophagosome accumulation [, , , ].
- Altered endosomal function: Inhibits endocytosis and recycling of receptors, affecting processes like receptor-mediated endocytosis [, , ].
- Disrupted protein trafficking: Affects protein glycosylation and sorting due to altered Golgi apparatus function [].
- Intracellular pH dysregulation: Disrupts cytosolic pH homeostasis in various cell types [, , , ].
- Inhibition of viral entry and replication: Blocks viral entry by preventing endosomal acidification required for fusion [, ].
Q4: What is the molecular formula and weight of bafilomycin A1?
A4: The molecular formula of bafilomycin A1 is C35H58O9, and its molecular weight is 622.8 g/mol.
Q5: Is there any spectroscopic data available for bafilomycin A1?
A5: While the provided research papers do not delve into detailed spectroscopic analysis, information regarding structural characterization and synthesis can be found in the paper describing the total synthesis of bafilomycin A1 [].
Q6: What is known about the ADME properties of bafilomycin A1?
A6: The current research primarily focuses on bafilomycin A1's in vitro effects. Further studies are needed to comprehensively evaluate its ADME properties.
Q7: What are the main in vitro applications of bafilomycin A1?
A7: Bafilomycin A1 is widely used in cell-based assays to:
- Inhibit autophagy: It blocks autophagosome-lysosome fusion, allowing researchers to study autophagic flux and the role of autophagy in various cellular processes [, , , ].
- Investigate lysosomal function: Its inhibitory effect on lysosomal acidification helps study lysosomal enzyme activity and protein degradation [, ].
- Study endosomal pathways: Bafilomycin A1 helps dissect receptor-mediated endocytosis and recycling by inhibiting endosomal acidification [, , ].
- Assess viral entry mechanisms: It's used to determine the role of endosomal acidification in viral entry and infection [, ].
Q8: What in vivo evidence supports the potential therapeutic applications of bafilomycin A1?
A8: While further research is needed to translate these findings into clinical applications, several studies suggest potential therapeutic avenues for bafilomycin A1:
- Cancer therapy: Bafilomycin A1 has shown anti-tumor effects in preclinical models of pancreatic cancer [], diffuse large B-cell lymphoma [], and multiple myeloma [].
- Bone-related disorders: Studies suggest bafilomycin A1 can inhibit bone resorption and tooth eruption [].
- Pain management: In a rat model of glaucoma, bafilomycin A1, in combination with allopregnanolone, showed neuroprotective effects on retinal neurons []. Additionally, it reduced bone pain induced by multiple myeloma in a mouse xenograft model [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。